

4-Chloro-5-fluoro-2-hydroxybenzoic acid physical properties

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Compound of Interest

Compound Name:	4-Chloro-5-fluoro-2-hydroxybenzoic acid
CAS No.:	181289-00-9
Cat. No.:	B3182012

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An In-depth Technical Guide to the Physical Properties of **4-Chloro-5-fluoro-2-hydroxybenzoic Acid**

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Chloro-5-fluoro-2-hydroxybenzoic acid**. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights into its characterization and handling. The guide covers structural attributes, spectroscopic signatures, solubility, and thermal properties, and includes detailed experimental workflows for property determination.

Introduction and Molecular Overview

4-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a valuable building block in synthetic and medicinal chemistry. Its multifunctionality, arising from the carboxylic acid, hydroxyl, chloro, and fluoro groups, makes it a versatile starting material for the synthesis of complex heterocyclic scaffolds and novel pharmaceutical agents. The strategic

placement of electron-withdrawing halogens on the aromatic ring significantly influences its reactivity, acidity, and overall physicochemical profile compared to its parent molecule, salicylic acid. Understanding these properties is paramount for its effective utilization in research and development.

This guide delves into the essential physical characteristics of this compound, providing both established data and predictive insights based on its molecular architecture. The causality behind its properties is explored, offering a deeper understanding for its application in complex synthetic pathways.

Core Physicochemical Properties

The fundamental properties of **4-Chloro-5-fluoro-2-hydroxybenzoic acid** are summarized below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and formulation.

Property	Value	Source(s)
CAS Number	181289-00-9	
Molecular Formula	C ₇ H ₄ ClFO ₃	
Molecular Weight	190.56 g/mol	[1]
Appearance	Solid	
Purity	Typically ≥98%	
Storage Temperature	Room temperature, sealed in a dry environment	

In-Depth Analysis of Physical Properties

Molecular Structure and Polarity

The arrangement of functional groups on the benzene ring is the primary determinant of the molecule's physical properties. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of hydrogen bonding, both as donors and acceptors. The chloro (-Cl) and fluoro (-F) substituents are strongly electronegative, creating significant dipole moments and influencing

the electronic density of the aromatic ring. This intricate balance of polarity and hydrogen bonding capability governs its solubility and thermal behavior.

Caption: Key functional groups on the aromatic ring.

Thermal Properties

While a specific melting point for **4-Chloro-5-fluoro-2-hydroxybenzoic acid** is not consistently reported across chemical suppliers, it is expected to be a crystalline solid with a relatively high melting point, characteristic of aromatic carboxylic acids. For comparison, related compounds such as 4-chloro-2-hydroxybenzoic acid melt at 210°C[2], and 5-fluorosalicylic acid melts at 177-179°C[3]. The presence of both chloro and fluoro substituents, along with intermolecular hydrogen bonding from the hydroxyl and carboxylic acid groups, would likely result in a melting point within this range. A sharp melting point range is a key indicator of high purity.

Solubility Profile

The solubility is dictated by the molecule's dual nature. The aromatic ring and halogen atoms confer lipophilic character, while the hydroxyl and carboxylic acid groups provide hydrophilic, hydrogen-bonding capabilities.

- **Aqueous Solubility:** Sparingly soluble in water. Its solubility will increase significantly in alkaline aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
- **Organic Solubility:** Expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), acetone, and DMSO. This is due to the ability of these solvents to engage in hydrogen bonding with the solute.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter, particularly in the context of drug development and reaction chemistry. While an experimentally determined pKa for this specific molecule is not readily available, we can infer its approximate value. The pKa of benzoic acid is 4.20. The ortho-hydroxyl group in salicylic acid (o-hydroxybenzoic acid) lowers the pKa to 2.97 due to intramolecular hydrogen bonding that stabilizes the carboxylate anion[4]. The addition of electron-withdrawing halogens (Cl and F) to the ring is expected to further increase the acidity

(i.e., lower the pKa) by stabilizing the negative charge of the conjugate base through an inductive effect. Therefore, the pKa of **4-Chloro-5-fluoro-2-hydroxybenzoic acid** is anticipated to be lower than 2.97.

Spectroscopic Characterization

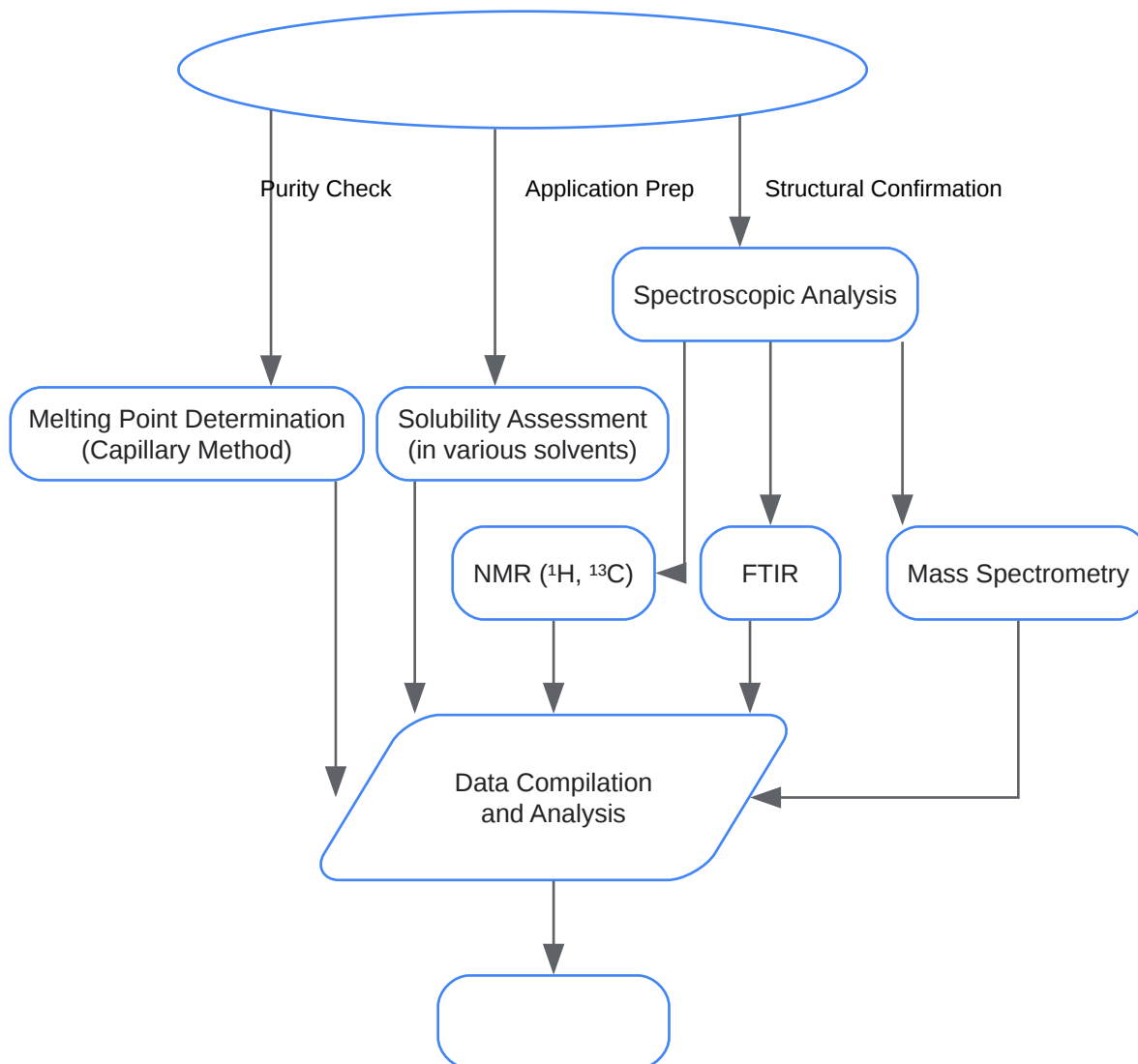
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The acidic protons will likely appear as broad singlets and their chemical shifts can be concentration-dependent.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.
- **Infrared (IR) Spectroscopy:** The IR spectrum will provide clear evidence of the key functional groups:
 - A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
 - A sharp C=O stretch around 1680-1710 cm⁻¹.
 - An O-H stretch from the phenolic group around 3200-3600 cm⁻¹.
 - C-Cl and C-F stretching vibrations in the fingerprint region.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Experimental Workflows for Property Determination

The following protocols outline standard procedures for verifying the physical properties of **4-Chloro-5-fluoro-2-hydroxybenzoic acid** in a laboratory setting.

Workflow for Physical Property Analysis



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Caption: General workflow for physical property characterization.

Protocol: Melting Point Determination

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (<2°C) indicates high purity.

Protocol: Solubility Assessment

- Solvent Selection: Choose a range of solvents (e.g., water, methanol, acetone, dichloromethane, hexanes).
- Measurement: Add a known mass (e.g., 10 mg) of the compound to a vial.
- Titration: Add the selected solvent dropwise while stirring or vortexing at a constant temperature (e.g., 25°C).
- Endpoint: Continue adding solvent until the solid is completely dissolved. Record the volume of solvent used.
- Classification: Classify the solubility based on the amount of solvent required (e.g., soluble, sparingly soluble, insoluble).

Safety, Handling, and Storage

As a chemical intermediate, proper handling of **4-Chloro-5-fluoro-2-hydroxybenzoic acid** is crucial.

- Hazard Identification: Based on data for similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][6]
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Measures:
 - P264: Wash skin thoroughly after handling.[5]

- P270: Do not eat, drink or smoke when using this product.[5]
- P280: Wear protective gloves, eye protection, and face protection.[5]
- Personal Protective Equipment (PPE): Always use a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
- Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

4-Chloro-5-fluoro-2-hydroxybenzoic acid is a compound with a rich chemical profile defined by its multiple functional groups. Its properties—moderate solubility in polar organic solvents, a relatively high melting point, and enhanced acidity due to halogenation—make it a strategic choice for synthetic chemists. The predictive and experimental data presented in this guide serve as a foundational resource for its safe handling, characterization, and effective application in the synthesis of novel molecules with potential therapeutic value.

References

- Cas 345-16-4,5-Fluorosalicylic acid | lookchem. (URL: [\[Link\]](#))
- 4-chloro-2-hydroxybenzoic acid - Stenutz. (URL: [\[Link\]](#))
- 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782 - PubChem. (URL: [\[Link\]](#))
- Benzoic acid, 5-chloro-2-hydroxy- - the NIST WebBook. (URL: [\[Link\]](#))
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (URL: [\[Link\]](#))

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Sources

- [1. chemscene.com \[chemscene.com\]](#)
- [2. 4-chloro-2-hydroxybenzoic acid \[stenutz.eu\]](#)
- [3. Cas 345-16-4,5-Fluorosalicylic acid | lookchem \[lookchem.com\]](#)
- [4. global.oup.com \[global.oup.com\]](#)
- [5. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [6. fishersci.com \[fishersci.com\]](#)
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